molecular formula C26H23N3O B5779545 2-[2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL

2-[2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL

Cat. No.: B5779545
M. Wt: 393.5 g/mol
InChI Key: OGAMDZCQHDDAPI-UHFFFAOYSA-N
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Description

2-[2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL is a complex organic compound characterized by its unique imidazo[1,2-a][1,3]diazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with benzil in the presence of ammonium acetate, followed by cyclization with ethylenediamine. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

2-[2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s imidazo[1,2-a][1,3]diazole core can bind to specific sites on proteins, altering their function and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]ETHAN-1-OL stands out due to its imidazo[1,2-a][1,3]diazole core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions, such as targeted drug design or material science.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-19-12-14-20(15-13-19)23-18-29-25(22-10-6-3-7-11-22)24(21-8-4-2-5-9-21)27-26(29)28(23)16-17-30/h2-15,18,30H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAMDZCQHDDAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2CCO)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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